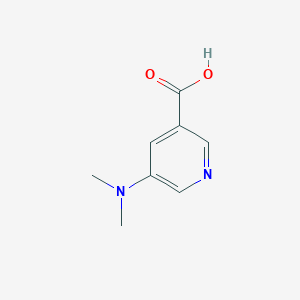

5-(Dimethylamino)nicotinic Acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(dimethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUPYORMYVQEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365988 | |

| Record name | 5-(Dimethylamino)nicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30766-20-2 | |

| Record name | 5-(Dimethylamino)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30766-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Dimethylamino)nicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dimethylamino)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches

Direct synthesis methods involve the formation of the 5-(dimethylamino)nicotinic acid ring system from acyclic precursors. These methods are often elegant in their convergence but can sometimes be limited by the complexity of the required starting materials.

A notable, though less common, direct synthesis involves the reaction of 4-chloronicotinic acid 1-oxide with dimethylamine. This approach leverages the enhanced reactivity of the pyridine (B92270) ring at the 4-position due to the presence of the N-oxide functionality. The N-oxide activates the ring towards nucleophilic aromatic substitution, allowing for the displacement of the chloro group by dimethylamine. Subsequent reduction of the N-oxide group would then yield the desired this compound. This method, while conceptually straightforward, is highly dependent on the accessibility and stability of the 4-chloronicotinic acid 1-oxide precursor.

Cyclization reactions represent a powerful tool for the construction of the nicotinic acid core. These reactions typically involve the condensation of smaller, functionalized building blocks to form the heterocyclic ring in a single or multi-step sequence.

3-(Dimethylamino)acrolein is a versatile C3 synthon that can be employed in the synthesis of various heterocyclic systems, including nicotinic acid derivatives. wikipedia.orgtcichemicals.com Its structure combines the functionalities of an unsaturated aldehyde and an enamine, making it reactive towards a variety of nucleophiles and electrophiles. wikipedia.org For instance, the Knoevenagel condensation of 3-(dimethylamino)acrolein with active methylene (B1212753) compounds, such as cyanoacetic esters, can lead to the formation of intermediates that, upon cyclization and subsequent chemical modifications, can yield nicotinic acid derivatives bearing a dimethylamino group. wikipedia.org The reaction proceeds through the formation of a dienamine intermediate which then undergoes an intramolecular cyclization and aromatization to afford the pyridine ring.

| Intermediate | Description | Potential Application |

| 3-(Dimethylamino)acrolein | A C3 synthon with both aldehyde and enamine functionalities. wikipedia.org | Building block in the synthesis of nicotinic acid derivatives via Knoevenagel condensation and subsequent cyclization. wikipedia.org |

| (2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester | A functionalized acyclic precursor containing the necessary atoms for the nicotinic acid ring. | Intermediate in the synthesis of nicotinic acid derivatives through intramolecular cyclization. |

Cyclization reactions in the synthesis of nicotinic acid derivatives with dimethylamino functionalities

Derivatization Strategies of Nicotinic Acid Scaffold

The derivatization of the nicotinic acid scaffold provides an alternative and often more practical approach to accessing a wide range of substituted pyridines. This strategy begins with a readily available nicotinic acid derivative and introduces the desired functional groups through various chemical transformations.

A key derivatization strategy for nicotinic acids, including those with a dimethylamino substituent, is the formation of nicotinic acid hydrazides. This transformation is typically achieved by converting the carboxylic acid moiety into a more reactive species, such as an acyl chloride or an ester, followed by reaction with hydrazine (B178648) hydrate (B1144303). mdpi.comresearchgate.net The resulting hydrazide is a versatile intermediate that can be further modified. For example, nicotinic acid hydrazides can be condensed with aldehydes and ketones to form hydrazones, or they can be used in the synthesis of various heterocyclic systems like thiazolidinones. researchgate.net The synthesis of novel amino acid-(N'-nicotinoyl) hydrazide derivatives has been reported, highlighting the utility of nicotinic acid hydrazides as building blocks in medicinal chemistry. mdpi.com These reactions often proceed in high yields and provide a straightforward route to a diverse library of compounds. mdpi.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Nicotinoyl chloride | Hydrazine hydrate | Nicotinic acid hydrazide | Acyl substitution |

| Nicotinic acid hydrazide | Aromatic aldehydes | Schiff bases | Condensation |

| Schiff bases | Thioglycolic acid | Thiazolidinone derivatives of nicotinic acid | Cyclocondensation |

Condensation reactions to form hydrazones and Schiff bases

The hydrazide derivative of this compound serves as a precursor for the synthesis of hydrazones and Schiff bases through condensation reactions with various carbonyl compounds. pharmascholars.comnih.gov

This compound hydrazide readily undergoes condensation with a variety of aromatic aldehydes to form N'-arylidenehydrazides, a class of hydrazones. mdpi.comekb.eg The reaction involves mixing the hydrazide and the aldehyde, often in a 1:1 molar ratio, in a solvent such as ethanol (B145695). nih.govmdpi.com The reaction can be stirred at room temperature or heated under reflux, and sometimes a catalytic amount of glacial acetic acid is added to facilitate the reaction. pharmascholars.commdpi.com This straightforward method allows for the synthesis of a diverse library of hydrazone derivatives. nih.gov

Similarly, Schiff bases can be synthesized by reacting this compound hydrazide with isatin (B1672199) or its derivatives. nih.govekb.eg Isatin possesses a reactive ketone group at the C-3 position which condenses with the primary amine group of the hydrazide. mdpi.compharmatutor.org The reaction is typically carried out by refluxing equimolar amounts of the nicotinic acid hydrazide and the isatin derivative in a solvent like ethanol, often with a few drops of glacial acetic acid as a catalyst. nih.govmdpi.com The resulting products are N′-(2-oxoindolin-3-ylidene)nicotinohydrazide derivatives. nih.gov

Table 3: Synthesis of Hydrazones and Schiff Bases

| Hydrazide Reactant | Carbonyl Reactant | Product Type |

| This compound Hydrazide | Aromatic Aldehyde | Hydrazone (N'-Arylidenehydrazide) |

| This compound Hydrazide | Isatin | Schiff Base (N'-(2-oxoindolin-3-ylidene)nicotinohydrazide) |

Cyclization reactions of hydrazones to form heterocyclic derivatives

The hydrazones derived from this compound can be used as intermediates in cyclization reactions to generate more complex heterocyclic structures.

Pyrazoles can be synthesized from the reaction of a hydrazine-containing compound with a 1,3-dicarbonyl compound. youtube.comorganic-chemistry.org In this context, this compound hydrazide can be reacted with a 1,3-dicarbonyl compound, such as pentane-2,4-dione (acetylacetone), to form a pyrazole (B372694) derivative. ekb.egbeilstein-journals.org The reaction typically proceeds by heating the reactants in a suitable solvent, leading to a condensation and subsequent cyclization to form the aromatic pyrazole ring. ekb.egyoutube.com This reaction provides a direct route to incorporating a pyrazole moiety onto the nicotinoyl framework.

Table 4: Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound Hydrazide | Pentane-2,4-dione | 1-(5-(Dimethylamino)nicotinoyl)-3,5-dimethyl-1H-pyrazole |

Formation of 1,2,4-triazoles from nicotinic acid hydrazide

The synthesis of 1,2,4-triazole (B32235) derivatives can be initiated from nicotinic acid hydrazide. A common method involves the reaction of the hydrazide with carbon disulfide in a basic medium to yield a 1,3,4-oxadiazole-2-thiol (B52307) intermediate. nih.gov This intermediate can then be treated with hydrazine hydrate to facilitate the formation of the 4-amino-1,2,4-triazole-3-thiol (B7722964) ring system. nih.gov

Further modifications of the triazole ring are possible. For instance, reaction with ethyl bromide can introduce an ethylthio group. nih.gov Additionally, condensation of the 4-amino group with aldehydes, such as 4-fluorobenzaldehyde (B137897) or indole-3-carbaldehyde, leads to the formation of the corresponding Schiff bases. nih.gov These reactions expand the chemical diversity of the resulting triazole compounds. Another approach involves the reaction of the triazole-thiol with primary or secondary amines in the presence of formaldehyde (B43269) to generate Mannich bases. nih.gov

Alternative synthetic strategies for 1,2,4-triazoles include the Pellizzari reaction, which involves the condensation of an acyl hydrazide with an amide, and the Einhorn-Brunner reaction, which utilizes the condensation of a monosubstituted hydrazine with a diacylamine in the presence of a weak acid. dergipark.org.tr Cyclization of acylthiocarbohydrazides in alkaline conditions also yields 4-alkyl-5-substituted-1,2,4-triazole-3-thiones. nih.gov

Table 1: Synthesis of 1,2,4-Triazole Derivatives

| Starting Material | Reagents | Product | Reference |

| Isonicotinic acid hydrazide | 1. CS2, basic media; 2. Hydrazine hydrate | 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | nih.gov |

| 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol | Ethyl bromide | Not specified | nih.gov |

| 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | 4-Fluorobenzaldehyde or Indol-3-carbaldehyde | 4-[(Arylmethylene)amino]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols | nih.gov |

| Acyl hydrazide | Amide, KOH | 1,2,4-Triazoles | dergipark.org.tr |

| Phenylhydrazine | Diacylamines, weak acid | 1,5-disubstituted-1,2,4-triazoles | dergipark.org.tr |

| Acylthiocarbohydrazides | Alkaline media | 4-alkyl-5-substituted-1,2,4-triazole-3-thiones | nih.gov |

Formation of 1,3,4-oxadiazolines

The synthesis of 1,3,4-oxadiazoline derivatives often commences with the preparation of acylhydrazones from nicotinic acid hydrazide. researchgate.net This is achieved through a condensation reaction between nicotinic acid hydrazide and various aldehydes in an ethanol solution. researchgate.net The resulting acylhydrazones can then undergo cyclization in the presence of acetic anhydride (B1165640) to yield 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives. researchgate.netnih.gov

A one-pot synthesis protocol for 1,3,4-oxadiazines has also been developed, which involves the aerobic oxidation of acylhydrazides to N-acyldiazenes, followed by a 4-(dimethylamino)pyridine (DMAP)-catalyzed cycloaddition with allenoates. nih.gov

Esterification methods for nicotinic acid derivatives

Esterification is a fundamental transformation for modifying the carboxylic acid group of nicotinic acid and its derivatives, leading to compounds with altered physicochemical properties and potential applications.

Formation of ethyl nicotinate (B505614) derivatives

Ethyl nicotinate is commonly synthesized through the acid-catalyzed esterification of nicotinic acid with ethanol. atamanchemicals.com A method for this transformation involves heating nicotinic acid, absolute ethanol, and a solid acid catalyst in toluene. patsnap.comgoogle.com The reaction proceeds at a temperature of 50-65°C, followed by reflux to remove water, driving the equilibrium towards the product. patsnap.comgoogle.com After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the ethyl nicotinate product. patsnap.comgoogle.com

Use of 4-(dimethylamino)pyridine as a catalyst in esterification

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for a variety of reactions, including esterifications. wikipedia.orgthermofisher.kracs.org Its catalytic activity is attributed to the electron-donating dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen. youtube.com In esterification reactions with anhydrides, DMAP reacts with the anhydride to form an acetylpyridinium ion, which is then attacked by the alcohol. wikipedia.org

DMAP is particularly useful in esterifications involving condensing agents like 1,3-dicyclohexylcarbodiimide (DCC). google.com For instance, the reaction of nicotinic acid with an alcohol in the presence of DCC and DMAP in an inert solvent like methylene chloride affords the corresponding ester. google.com This methodology has been applied to the synthesis of various nicotinic acid esters. google.com

Synthesis of N-(thiophen-2-yl)nicotinamide derivatives

The synthesis of N-(thiophen-2-yl)nicotinamide derivatives typically involves the formation of an amide bond between a nicotinic acid derivative and a thiophen-2-amine. mdpi.comnih.gov One common approach is the acylation of thiophen-2-amine with an acyl chloride derived from nicotinic acid. mdpi.com The nicotinic acid is first converted to its acyl chloride using a reagent like oxalyl chloride. mdpi.com This acyl chloride is then reacted with the substituted thiophen-2-amine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the generated HCl.

Alternatively, peptide coupling agents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) can be employed to facilitate the amide bond formation under milder conditions. In this method, the nicotinic acid and thiophen-2-amine are dissolved in a suitable solvent, and HATU is added along with a catalytic amount of DMAP.

Table 2: Synthesis of N-(thiophen-2-yl)nicotinamide Derivatives

| Nicotinic Acid Derivative | Amine | Coupling Method | Reference |

| Substituted nicotinic acid | Substituted thiophen-2-amine | Acyl chloride formation with oxalyl chloride, followed by acylation | mdpi.com |

| Nicotinic acid | Thiophen-2-amine | HATU, DMAP |

Intermediate Compound Studies Relevant to Synthesis

The synthesis of complex molecules often relies on the preparation and understanding of key intermediate compounds. In the context of nicotinic acid chemistry, several intermediates play crucial roles. For instance, the industrial production of nicotinic acid itself often starts from 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine. nih.gov The oxidation of 5-ethyl-2-methylpyridine with nitric acid proceeds through an unstable intermediate, 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which is then decarboxylated to nicotinic acid. nih.gov

In the synthesis of more complex derivatives, such as methyl 5-((cinnamoyloxy)methyl)picolinate, a key intermediate is methyl 6-(hydroxymethyl)nicotinate. nih.gov This intermediate is prepared by the reduction of dimethyl pyridine-2,5-dicarboxylate. nih.gov The subsequent esterification of this intermediate with cinnamic acid, catalyzed by DMAP and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), yields the final product. nih.gov

The study of these intermediates, including their formation and reactivity, is essential for optimizing synthetic routes and developing new methodologies for the preparation of nicotinic acid derivatives.

Synthesis of 4-(Methylamino)nicotinic Acid

The key stages of the synthesis are:

Oxidation: Isoquinoline is oxidized to yield 3,4-pyridinedicarboxylic acid. The use of a nitric acid-sulfuric acid (HNO₃-H₂SO₄) mixture as the oxidant has been found to be significantly more effective than potassium permanganate (B83412) (KMnO₄), improving the yield of this step to 61%. researchgate.net

Dehydration: The resulting dicarboxylic acid undergoes intramolecular dehydration using acetic anhydride, which forms 3,4-pyridinedicarboxylic anhydride. researchgate.net

Ammonolysis & Rearrangement: The anhydride is then subjected to ammonolysis, followed by a Hofmann rearrangement. This sequence is crucial as it introduces the amino group at the C(4) position of the pyridine ring, yielding the final product, 4-aminonicotinic acid, with a purity of 98% as determined by HPLC. researchgate.net

To obtain the target 4-(methylamino)nicotinic acid, a subsequent N-methylation step would be necessary. Standard methylation procedures, such as reductive amination using formaldehyde followed by reduction, or reaction with a methylating agent like methyl iodide, could be employed, though specific conditions for this substrate are not detailed in the reviewed literature.

Synthesis of Methyl 4-(Methylamino)nicotinate

The synthesis of methyl 4-(methylamino)nicotinate can be achieved through the esterification of 4-(methylamino)nicotinic acid. The most common and industrially applicable method for this transformation is the Fischer esterification. This acid-catalyzed reaction typically involves refluxing the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst.

While a specific procedure for 4-(methylamino)nicotinic acid is not detailed, the synthesis of the parent methyl nicotinate is well-documented and provides a reliable template for the reaction conditions. unishivaji.ac.inresearchgate.netchemicalbook.com The reaction involves heating nicotinic acid with methanol and a catalytic amount of concentrated sulfuric acid for several hours. unishivaji.ac.inchemicalbook.com After the reaction is complete, the mixture is neutralized, typically with a weak base like sodium carbonate, and the product is extracted using an organic solvent. unishivaji.ac.in

Table 1: Typical Reaction Parameters for Fischer Esterification of Nicotinic Acids

| Component | Role | Example Reagent |

|---|---|---|

| Carboxylic Acid | Substrate | Nicotinic Acid / 4-(Methylamino)nicotinic acid |

| Alcohol | Reagent & Solvent | Methanol |

| Catalyst | Acid Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Neutralizing Agent | Base | 10% Sodium Carbonate Solution |

The esterification of pyridinecarboxylic acids can be influenced by the basicity of the pyridine nitrogen atom. orientjchem.org For substrates with considerable basicity, the reaction may require more stringent conditions to achieve high yields. orientjchem.org

Synthesis of Methyl 4-(Dimethylamino)nicotinate

Similar to its mono-methylated counterpart, a specific documented synthesis for methyl 4-(dimethylamino)nicotinate is not readily found. However, its preparation can be envisaged through two primary logical pathways:

Esterification of 4-(Dimethylamino)nicotinic Acid: If 4-(dimethylamino)nicotinic acid is available, it could be converted to its methyl ester via the standard Fischer esterification method described previously.

N,N-Dimethylation of a Precursor: An alternative route would involve the exhaustive methylation of the amino group of a suitable precursor, such as methyl 4-aminonicotinate. This transformation could potentially be achieved using a strong methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to neutralize the acid formed during the reaction. Another approach is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde for reductive methylation of primary or secondary amines.

These proposed routes are based on fundamental organic reactions, and their successful application would require optimization of reaction conditions for the specific nicotinic acid substrate.

Enaminone Intermediates in Nicotinic Acid Derivative Synthesis

Enaminones are highly versatile and valuable building blocks in modern organic synthesis, particularly for the construction of heterocyclic systems. These compounds are characterized by the N–C=C–Z unit (where Z is an electron-withdrawing group, typically a carbonyl), which imparts a unique reactivity profile. They can act as both nucleophiles and electrophiles, making them ideal scaffolds for annulation reactions.

The utility of enaminones extends to the synthesis of nicotinic acid derivatives. By reacting enaminones with appropriate partners, the pyridine ring system central to nicotinic acid can be constructed. For instance, research has shown that certain enaminone derivatives can be converted into nicotinic acid nitriles when heated under reflux in acetic acid. These nitriles can then be hydrolyzed to the corresponding nicotinic acid.

Enaminones themselves are accessible through various synthetic methods. A common approach involves the condensation of β-dicarbonyl compounds with amines. More recent methods have employed transition metal catalysis, such as a dual photoredox and nickel catalytic system, to forge the enaminone scaffold from precursors like 3-bromochromones. This highlights the ongoing development in synthetic methodologies to access these crucial intermediates.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The application of ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy is central to the structural analysis of 5-(Dimethylamino)nicotinic Acid. These techniques allow for the assignment of signals to specific protons and carbons in the molecule, revealing key structural features.

The ¹H-NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the dimethylamino group and the pyridine (B92270) ring.

The two methyl groups of the dimethylamino substituent are expected to be chemically equivalent, giving rise to a single, sharp signal in the ¹H-NMR spectrum. Based on data from analogous compounds, this signal would likely appear in the upfield region of the spectrum.

The pyridine ring of this compound contains three aromatic protons at positions 2, 4, and 6. The electron-donating dimethylamino group at position 5 and the electron-withdrawing carboxylic acid group at position 3 will influence the chemical shifts of these protons. The proton at position 6, situated between the nitrogen atom and the dimethylamino group, is expected to be the most deshielded, appearing at the lowest field. The protons at positions 2 and 4 will also exhibit characteristic chemical shifts and coupling patterns based on their relationships to each other and the substituent groups.

The carboxylic acid group (-COOH) possesses a labile proton that can exchange with deuterium (B1214612) from deuterium oxide (D₂O). In a typical ¹H-NMR spectrum, the carboxylic acid proton signal would be observed, often as a broad singlet. Upon the addition of a small amount of D₂O to the NMR sample, this signal would disappear or significantly diminish due to the exchange process, confirming the presence of this functional group. This technique is a standard method for identifying exchangeable protons in a molecule.

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the unique carbon atoms.

Table 1: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Methyl) | 40-50 |

| C2 | 145-155 |

| C3 | 130-140 |

| C4 | 120-130 |

| C5 | 140-150 |

| C6 | 115-125 |

| C (Carboxyl) | 165-175 |

Note: These are predicted ranges based on the analysis of similar structures and are subject to solvent and other experimental conditions.

The conformation of the dimethylamino group relative to the pyridine ring can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can detect through-space interactions between protons that are in close proximity, providing insights into the preferred spatial arrangement of the dimethylamino group. The rotation around the C5-N bond could be restricted, leading to distinct conformations that might be observable by NMR, particularly at low temperatures. However, without specific experimental data, a definitive conformational analysis remains speculative.

Proton NMR (¹H-NMR) spectral analysis

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

Determination of molecular weight and fragmentation patterns

The molecular formula for this compound is C₈H₁₀N₂O₂, which corresponds to a molecular weight of 166.18 g/mol . In a mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ at m/z 166 would be expected.

While detailed experimental fragmentation data for this compound is scarce, predictions can be made based on its structure. Common fragmentation pathways for nicotinic acid derivatives involve the loss of the carboxylic acid group (COOH) as a radical, leading to a fragment at m/z 121. Further fragmentation of the pyridine ring and the dimethylamino group would yield additional characteristic ions. For a related compound, 5-(dimethylcarbamoyl)pyridine-3-carboxylic acid, predicted collision cross-section values for various adducts have been calculated, which can be useful in advanced mass spectrometry analyses. uni.lu

Table 1: Predicted Mass Spectrometry Data for a Related Compound

| Adduct | m/z |

| [M+H]⁺ | 195.07642 |

| [M+Na]⁺ | 217.05836 |

| [M-H]⁻ | 193.06186 |

Data for 5-(dimethylcarbamoyl)pyridine-3-carboxylic acid. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of chromophores and conjugated systems.

Analysis of chromophore changes and bathochromic shifts

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for the definitive determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides invaluable insights into molecular geometry, intermolecular interactions, and the packing of molecules in the crystal lattice. For nicotinic acid and its derivatives, XRD studies have been instrumental in understanding their solid-state structures and how these structures influence their physical and chemical properties.

Crystal structure elucidation of nicotinic acid derivatives and coordination compounds

The crystal structures of various nicotinic acid derivatives have been successfully elucidated, revealing how different substituents on the pyridine ring influence the molecular conformation and crystal packing. For instance, studies on 5-substituted nicotinic acids, such as those with bromo or carboxy groups, have demonstrated the formation of diverse coordination polymers with transition metals and lanthanoids. These investigations highlight the versatility of the nicotinic acid scaffold in constructing complex supramolecular architectures.

Furthermore, the formation of coordination compounds with various metal ions is a prominent feature of nicotinic acid and its derivatives. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group are excellent coordination sites, leading to the formation of a wide array of metal-organic frameworks (MOFs). The structural analysis of these coordination compounds reveals intricate networks held together by coordination bonds, hydrogen bonds, and other non-covalent interactions. For example, the study of silver coordination compounds with nicotinic acid derivatives has revealed structures ranging from discrete molecular rings to extended one-dimensional chains, depending on the ligand, counterion, and solvent used in the synthesis. rsc.org

A recent study in 2024 detailed the synthesis and single-crystal X-ray diffraction analysis of methyl 5-((cinnamoyloxy)methyl)picolinate, a nicotinic acid derivative. nih.gov The crystal structure was determined using a Bruker Kappa APEX-II diffractometer with Mo-Kα radiation. nih.gov This research underscores the ongoing efforts to synthesize and characterize new derivatives of nicotinic acid for various applications. nih.gov

The investigation of nicotinic acid derivatives extends to their role in biological systems. For example, the crystal structure of human nicotinic acid phosphoribosyltransferase, an enzyme involved in NAD biosynthesis, has been determined, providing insights into its function at a molecular level. nih.gov

The table below summarizes crystallographic data for some representative nicotinic acid derivatives and their coordination compounds, illustrating the structural diversity within this class of molecules.

Table 1: Crystallographic Data for Selected Nicotinic Acid Derivatives and Coordination Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Nicotinic Acid Mononucleotide Adenylyltransferase from Pseudomonas aeruginosa | - | Tetragonal | P4(1)22 or P4(3)22 | 65.02 | 65.02 | 109.80 | 90 | nih.gov |

| [Zn(5-Clnic)₂]n | C₁₂H₆Cl₂N₂O₄Zn | Monoclinic | C2/c | - | - | - | - | researchgate.net |

| [Cd(5-Clnic)₂(H₂biim)₂] | C₁₈H₁₄CdCl₂N₆O₄ | Triclinic | P-1 | - | - | - | - | researchgate.net |

| Methyl 5-((cinnamoyloxy)methyl)picolinate | C₁₇H₁₅NO₄ | - | - | - | - | - | - | nih.gov |

Compound Names Mentioned in the Article

Biological Activities and Pharmacological Investigations of Derivatives

Antimicrobial Activity

Nicotinic acid and its derivatives are known to possess diverse biological properties, including antibacterial, antifungal, and antimycobacterial activities. oaji.netnih.gov The incorporation of different substituents and heterocyclic moieties onto the nicotinic acid scaffold has been a key strategy in the synthesis of new derivatives with enhanced antimicrobial efficacy. oaji.net These compounds represent a promising area of research for the development of new treatments for infectious diseases, particularly in the face of growing antimicrobial resistance. oaji.netnih.gov

Derivatives of nicotinic acid have demonstrated significant antibacterial activity against a range of Gram-positive bacteria. nih.govnih.gov

In one study, a series of twelve acylhydrazones derived from nicotinic acid were synthesized and evaluated for their antimicrobial properties. Two of these compounds showed promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis. nih.gov Further modification of these acylhydrazones into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives resulted in a compound with a 5-nitrofuran substituent that was active against all tested strains, showing the most promising activity against Bacillus subtilis and Staphylococcus aureus. nih.gov

Another study focused on nicotinamide (B372718) derivatives and found that compound NC 5 was most effective against gram-positive bacteria at a concentration of 0.03 mM. nih.gov Similarly, a study on dipeptide derivatives based on nicotinoyl-glycyl-glycine hydrazide showed that the initial compound, nicotinoyl-glycyl-glycine-hydrazide 4, exhibited a strong inhibitory effect against B. subtilis. nih.gov

The following table provides a summary of the antibacterial activity of selected 5-(Dimethylamino)nicotinic Acid derivatives against Gram-positive bacteria.

| Compound/Derivative | Bacterium | Activity/MIC | Reference |

| Acylhydrazone derivative 13 | Staphylococcus epidermidis ATCC 12228 | MIC = 1.95 µg/mL | nih.gov |

| Acylhydrazone derivatives | Gram-positive bacteria | MIC = 1.95–15.62 µg/mL | nih.gov |

| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline with 5-nitrofuran substituent (Compound 25) | Bacillus subtilis ATCC 6633 | MIC = 7.81 µg/mL | nih.gov |

| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline with 5-nitrofuran substituent (Compound 25) | Staphylococcus aureus ATCC 6538 | MIC = 7.81 µg/mL | nih.gov |

| Nicotinamide derivative NC 5 | Gram-positive bacteria | 0.03 mM | nih.gov |

| Nicotinoyl-glycyl-glycine-hydrazide 4 | Bacillus subtilis | 29 mm inhibition zone | nih.gov |

| C₂-symmetrical twin-drug type hydantoin (B18101) derivative (7) | Staphylococcus aureus | Highest activity in its class | nih.gov |

The Minimum Inhibitory Concentration (MIC) is a critical measure of the potency of an antimicrobial agent. For derivatives of this compound, MIC values have been determined against various bacterial strains to quantify their antibacterial efficacy.

For instance, in a study of acylhydrazone derivatives of nicotinic acid, two compounds demonstrated promising activity against Gram-positive bacteria with MIC values ranging from 1.95 to 15.62 µg/mL. nih.gov Specifically, one of these acylhydrazones, compound 13, exhibited an MIC of 1.95 µg/mL against Staphylococcus epidermidis ATCC 12228. nih.gov Subsequent conversion of these acylhydrazones to 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives yielded a compound (25) with a 5-nitrofuran substituent that showed an MIC of 7.81 µg/mL against both Bacillus subtilis ATCC 6633 and Staphylococcus aureus ATCC 6538. nih.gov

In another investigation, a rhein-based derivative, RH17, displayed strong antimicrobial activity against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) isolates, with MIC values ranging from 8 to 16 μg/mL. nih.gov The MIC₅₀ and MIC₉₀ values for MSSA were both 8 μg/mL, while for MRSA, the MIC₅₀ was 8 μg/mL and the MIC₉₀ was 16 μg/mL. nih.govmdpi.com

The determination of MIC values is a standard procedure in antimicrobial testing, often involving methods like broth microdilution. nih.govresearchgate.net This method allows for the precise measurement of the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health, necessitating the development of new antimicrobial agents. nih.gov Derivatives of this compound have shown promising activity against MRSA strains.

In one study, a series of acylhydrazones and their cyclized 1,3,4-oxadiazoline derivatives were synthesized from nicotinic acid. nih.gov One of the acylhydrazones, compound 13, demonstrated an MIC of 7.81 µg/mL against the MRSA strain S. aureus ATCC 43300. nih.gov Furthermore, a 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative with a 5-nitrofuran substituent (compound 25) showed an MIC of 15.62 µg/mL against the same MRSA strain. nih.gov

Another study identified a new class of molecules effective against multidrug-resistant S. aureus, including drug-tolerant MRSA persisters. nih.gov These compounds were found to rapidly eradicate MRSA by disrupting the bacterial cell envelope. nih.gov Similarly, a plectasin (B1576825) derivative, NZ2114, exhibited potent antimicrobial activity against MRSA. frontiersin.org

A rhein-based derivative, RH17, also demonstrated strong antimicrobial activity against 20 clinical MRSA isolates with MIC values ranging from 8 to 16 μg/mL. nih.gov The MIC₅₀ for these MRSA isolates was 8 μg/mL, and the MIC₉₀ was 16 μg/mL. nih.govmdpi.com Time-kill experiments further revealed the bactericidal efficiency of RH17 against S. aureus. mdpi.com

These findings highlight the potential of nicotinic acid derivatives as a scaffold for developing new anti-MRSA agents. The ability of these compounds to combat resistant strains underscores their importance in the ongoing search for effective treatments for MRSA infections. oaji.net

Derivatives of nicotinic acid have also been investigated for their effectiveness against Gram-negative bacteria. oaji.netnih.gov In a study involving newly synthesized nicotinamides, Pseudomonas aeruginosa was found to be the most susceptible Gram-negative bacterium. nih.gov Specifically, compound NC 3 significantly inhibited the growth of P. aeruginosa and Klebsiella pneumoniae at a concentration of 0.016 mM. nih.govresearchgate.net

Another study on pyridyl-coumarin compounds revealed that in the solvent DMF, certain derivatives with 4-fluoro, 4-N,N-dimethylamine, and 2-hydroxy groups showed significant inhibition against Klebsiella pneumoniae, with the 4-fluoro derivative (QMS-1) being the most potent. researchgate.net

The table below summarizes the antibacterial activity of selected this compound derivatives against Gram-negative bacteria.

| Compound/Derivative | Bacterium | Activity/MIC | Reference |

| Nicotinamide derivative NC 3 | Pseudomonas aeruginosa | 0.016 mM | nih.govresearchgate.net |

| Nicotinamide derivative NC 3 | Klebsiella pneumoniae | 0.016 mM | nih.govresearchgate.net |

| Pyridyl-coumarin derivative QMS-1 (4-fluoro) | Klebsiella pneumoniae | Significant inhibition | researchgate.net |

| Pyridyl-coumarin derivative QMS-4 (4-N,N-dimethylamine) | Klebsiella pneumoniae | Significant inhibition | researchgate.net |

| Pyridyl-coumarin derivative QMS-5 (2-hydroxy) | Klebsiella pneumoniae | Significant inhibition | researchgate.net |

Derivatives of nicotinic acid have demonstrated notable antifungal properties against a variety of fungal pathogens. oaji.netnih.gov Nicotinamide, a form of vitamin B3, has been shown to have significant antifungal activity against Candida albicans, including strains resistant to fluconazole. nih.gov It can also effectively suppress the formation of biofilms, which are communities of microorganisms that are notoriously difficult to treat. nih.gov

In one study, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and evaluated for their fungicidal activity. mdpi.com Compound 4f, in particular, exhibited excellent fungicidal activity, surpassing that of commercial fungicides like diflumetorim (B165605) and flumorph. mdpi.com Another study on nicotinamide derivatives found that while Candida albicans was generally the least susceptible microbe, compound NC 4 was able to completely inhibit its growth at concentrations below 1 mM. nih.gov

Dipeptide derivatives based on nicotinoyl-glycyl-glycine hydrazide also showed varying degrees of antifungal activity. nih.gov The parent compound, nicotinoyl-glycyl-glycine-hydrazide 4, displayed a strong inhibitory effect against C. albicans, while other derivatives showed moderate to weak inhibition. nih.gov Against the pathogenic fungus Aspergillus niger, most of the tested compounds had an adverse effect, with compounds 4 and 8 showing moderate inhibition. nih.gov

The table below presents a summary of the antifungal activity of various nicotinic acid derivatives.

| Compound/Derivative | Fungus | Activity | Reference |

| Nicotinamide (NAM) | Candida albicans (including fluconazole-resistant isolates) | Significant antifungal activity, suppresses biofilm formation | nih.gov |

| N-(thiophen-2-yl) nicotinamide derivative 4f | Not specified | Excellent fungicidal activity (EC50 = 1.96 mg/L) | mdpi.com |

| Nicotinamide derivative NC 4 | Candida albicans | Complete inhibition below 1 mM | nih.gov |

| Nicotinoyl-glycyl-glycine-hydrazide 4 | Candida albicans | Strong inhibitory effect (28 mm inhibition zone) | nih.gov |

| Nicotinoyl-glycyl-glycine-hydrazide 4 | Aspergillus niger | Moderate inhibition effect | nih.gov |

| Nicotinoyl-glycyl-glycine-hydrazide 8 | Aspergillus niger | Moderate inhibition effect | nih.gov |

Derivatives of nicotinic acid have emerged as a promising class of compounds in the search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis. oaji.netnih.gov Several nicotinic acid analogues have demonstrated significant antimycobacterial activity, making them a good starting point for the development of new lead compounds. oaji.net

In one study, a series of polycyclic amine derivatives were investigated for their antimycobacterial activity. nih.gov Compounds 3, 5, 7, 11, 14, and 15 showed activity against Mycobacterium tuberculosis H37Rv with MIC₉₉ values ranging from 9.6 μM to 82.2 µM. nih.gov The most potent compound demonstrated an MIC₉₉ of 9.6 μM. nih.gov Interestingly, the nature of the side chain, rather than the polycyclic carrier, appeared to be a key determinant of the antimycobacterial activity. nih.gov

Nicotinamide (NAM) itself has been shown to inhibit the replication of M. tuberculosis within macrophages, suggesting a host-specific mechanism of action in addition to its direct antimicrobial properties. nih.gov However, its activity appears to be dependent on the presence of a functional bacterial nicotinamidase/pyrazinamidase (PncA). nih.gov

Hydroxamic acid derivatives have also been evaluated for their antimycobacterial activities. ulb.ac.be Some of these derivatives, particularly when complexed with metal ions, showed inhibitory effects on the biofilm development of Mycobacterium tuberculosis, Mycobacterium bovis BCG, and Mycobacterium marinum. ulb.ac.be

Furthermore, a plectasin derivative, NZ2114, was found to be effective against mycobacteria with a minimal inhibitory concentration (MIC₉₉) of 6.1 µM. frontiersin.org This derivative also demonstrated synergistic activity with first-line tuberculosis drugs like isoniazid (B1672263) and ethambutol. frontiersin.org

These findings underscore the potential of nicotinic acid derivatives and related compounds in the development of new antimycobacterial agents to combat tuberculosis.

Structure-Activity Relationship (SAR) Analysis of Functional Group Variations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. In the context of nicotinic acid derivatives, SAR analyses explore how different functional groups and structural modifications influence their pharmacological effects. While specific SAR data for this compound is not extensively detailed in the provided literature, general principles can be drawn from related structures.

For instance, modifications to the core pyridine (B92270) ring and the substituents at various positions can dramatically alter binding affinity and efficacy at biological targets. nih.gov Studies on analogues have shown that even slight changes, such as extending an alkyl chain or introducing different heterocyclic and aromatic ring systems, can be well-tolerated or even improve binding affinity at specific transporters. nih.gov For example, in one study of related compounds, hydrolyzing a nitrile group to an amide significantly decreased binding affinity, and further reduction to a primary amine led to an additional loss of affinity. nih.gov However, extending a dimethylamino group in that same series resulted in compounds with similar or slightly better binding affinity compared to the primary amine precursor. nih.gov This highlights the sensitive and often unpredictable nature of SAR, where small chemical changes can lead to significant pharmacological consequences, necessitating empirical testing of various functional group alterations to identify optimal candidates for further development. The position and nature of substituents on the pyridine ring are critical determinants of the molecule's interaction with its biological target. nih.gov

Anti-inflammatory and Analgesic Activities

Derivatives of heterocyclic compounds, including those related to nicotinic acid, are frequently investigated for their potential to combat inflammation and pain.

Initial evaluation of the anti-inflammatory potential of new chemical entities often begins with in vitro screening assays. These tests provide a rapid and cost-effective way to identify promising candidates.

MTT Assay: The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity. nih.gov In the context of anti-inflammatory studies, it is crucial to ensure that the observed effects are not simply due to the compound killing the cells. Researchers treat immune cells, such as RAW264.7 macrophages, with the test compounds to determine non-toxic concentration ranges before proceeding with activity assays. nih.gov

Griess Assay: The Griess assay is a common method for measuring nitric oxide (NO) production by cells. nih.gov Macrophages, when stimulated with inflammatory agents like lipopolysaccharide (LPS), produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS). nih.govcaldic.com Overproduction of NO is a hallmark of inflammation. The Griess reagent detects nitrite (B80452) (NO₂⁻), a stable and measurable breakdown product of NO in the cell culture supernatant. nih.govnih.gov A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity by inhibiting the NO pathway. nih.gov

Compounds that show promise in vitro are subsequently tested in animal models to confirm their activity in a whole organism.

Carrageenan-Induced Paw Edema: This is a standard and widely used model for acute inflammation. nih.govnih.gov An inflammatory agent, carrageenan, is injected into the paw of a rat, causing localized swelling (edema). nih.gov The test compounds are administered prior to the carrageenan injection. The volume of the paw is measured at various time points, and the ability of the compound to reduce the swelling compared to a control group is a measure of its anti-inflammatory effect. nih.gov Studies have demonstrated that various heterocyclic derivatives can significantly inhibit carrageenan-induced edema. nih.govnih.gov

Acetic Acid-Induced Writhing Test: This model is used to screen for peripheral analgesic (pain-relieving) activity. nih.govnih.gov Mice are injected intraperitoneally with a dilute solution of acetic acid, which causes abdominal constrictions, or "writhing." nih.gov The number of writhes is counted over a specific period. Pre-treatment with a potential analgesic compound will reduce the number of writhes, indicating its pain-relieving properties. nih.gov

Table 1: Example of In Vivo Anti-inflammatory and Analgesic Activity of Test Compounds

| Test Model | Compound/Treatment | Result | Reference |

| Carrageenan-Induced Paw Edema | Test Compound A | Highly significant (P < 0.001) decrease in paw edema | nih.gov |

| Carrageenan-Induced Paw Edema | Test Compound B | Significant inhibition of edema | nih.gov |

| Acetic Acid Writhing Test | Test Compound A | Significant reduction in writhes (83% at 75 mg/kg) | nih.gov |

| Acetic Acid Writhing Test | Test Compound B | Reduction in writhes comparable to standard drug | nih.gov |

The mechanism of anti-inflammatory action often involves the modulation of key signaling molecules and enzymes in the inflammatory cascade.

Inflammatory Cytokines (TNF-α, IL-6): Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play a critical role in initiating and sustaining the inflammatory response. nih.gov Elevated levels of these cytokines are associated with various inflammatory diseases. nih.govresearchgate.net Research has shown that certain derivatives can significantly inhibit the production and release of TNF-α and IL-6 from LPS-stimulated macrophages. nih.govnih.govresearchgate.net This inhibition is a key indicator of potent anti-inflammatory activity.

Inflammatory Enzymes (iNOS, COX-2): Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes that are upregulated during inflammation. nih.govcaldic.com As mentioned, iNOS produces large quantities of nitric oxide, while COX-2 is responsible for producing prostaglandins, another key mediator of inflammation and pain. caldic.com The suppression of the expression or activity of both iNOS and COX-2 is a major target for anti-inflammatory drugs. nih.govresearchgate.net Studies have demonstrated that various flavonoid and fumarate (B1241708) derivatives can inhibit the expression and/or activity of these enzymes. nih.govresearchgate.net

Table 2: Modulation of Inflammatory Mediators by Various Derivatives

| Mediator | Modulating Compounds | Effect | Reference |

| TNF-α | Diterpenoid Labdane, DMF Derivatives, Flavanone Derivatives | Inhibition/Reduction | nih.govnih.govresearchgate.net |

| IL-6 | Diterpenoid Labdane, DMF Derivatives, Flavanone Derivatives | Inhibition/Reduction | nih.govnih.govresearchgate.net |

| iNOS | DMF Derivatives, Chrysin Derivatives | Inhibition of Expression/Activity | nih.govresearchgate.net |

| COX-2 | DMF Derivatives, Chrysin Derivatives | Inhibition of Expression/Activity | nih.govresearchgate.net |

Anti-cancer/Anti-tumor Activity

The search for novel anti-cancer agents has led to the synthesis and evaluation of numerous heterocyclic compounds, including derivatives of pyridines and pyrimidines.

A primary method for screening potential anti-cancer drugs is to test their ability to inhibit the growth of or kill cancer cells in vitro. This is typically done using a panel of established cancer cell lines.

PC-3 (Prostate Cancer): This is a human prostate cancer cell line commonly used in cancer research.

HepG-2 (Hepatocellular Carcinoma): This is a human liver cancer cell line. nih.gov

MCF-7 (Breast Cancer): This is a widely used human breast cancer cell line that is positive for estrogen receptors. nih.govias.ac.in

The effectiveness of a compound against a specific cell line is often quantified by its half-maximal inhibitory concentration (IC₅₀) value. The IC₅₀ represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates a more potent compound.

Numerous studies have reported the synthesis of novel derivatives and their subsequent evaluation against these cell lines. For example, various series of pyranopyridine, pyrazolo[4,3-c]hexahydropyridine, and thienopyrimidine derivatives have been screened for their anti-proliferative activity against MCF-7 cells. mdpi.com Similarly, substituted pyrido[2,3-d]pyrimidines and lupane (B1675458) derivatives have been tested against panels that include PC-3, HepG-2, and MCF-7 cells, with some compounds showing potent activity. researchgate.netmdpi.com

Table 3: Anti-proliferative Activity (IC₅₀ in µM) of Selected Derivatives Against Cancer Cell Lines

| Compound Class | Compound | PC-3 | HepG-2 | MCF-7 | Reference |

| Chalcone-thienopyrimidine | Compound 3b | - | >50 | 2.06 | nih.gov |

| Chalcone-thienopyrimidine | Compound 3g | - | 1.84 | 1.35 | nih.gov |

| Pyrido[2,3-d]pyrimidine | Compound 4d | 3.5 | 6.5 | 4.8 | researchgate.net |

| Pyrido[2,3-d]pyrimidine | Compound 5a | 1.8 | 2.5 | 3.6 | researchgate.net |

| Curcumin-pyrimidine analog | Compound 3b | - | - | 4.95 | ias.ac.in |

| Curcumin-pyrimidine analog | Compound 3g | - | - | 0.61 | ias.ac.in |

Inhibition of proliferation

Derivatives of nicotinic acid have demonstrated notable effects on cell proliferation, a key target in cancer research. For instance, Nicotinamide (NAM), a related compound, has been shown to inhibit the proliferation of pancreatic cancer cells in a dose-dependent manner. nih.gov It induces apoptosis and causes cell cycle arrest in the G2/M phase. nih.gov Furthermore, NAM can restrain the invasive ability of cancer cells and enhance their chemosensitivity. nih.gov The mechanism behind these effects involves the downregulation of SIRT1, K-Ras, and P-Akt expression. nih.gov

Another related derivative, 5-Demethylnobiletin, has been found to significantly reduce the viability of human leukemia cells. nih.gov This compound modulates the cell cycle and induces apoptosis and differentiation in leukemia cells. nih.gov A key finding is its ability to suppress the expression of inhibitor of differentiation/DNA binding 1 (ID1), a gene associated with cell proliferation. nih.gov

Herbicidal Activity

Nicotinic acid and its derivatives have been investigated for their potential as herbicides.

Effects on annual and perennial weeds

A series of novel N-(aryloxy)-2-chloronicotinamides derived from nicotinic acid have exhibited significant herbicidal activity. usda.gov Some of these compounds showed excellent effectiveness against bentgrass. usda.gov One particular compound, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, demonstrated potent herbicidal activity against duckweed. usda.gov

Research into 6-indazolyl-2-picolinic acids, which are structurally related to nicotinic acid derivatives, has also shown promising results. These compounds displayed excellent inhibition of root growth in various weeds. nih.gov A majority of these compounds exhibited a 100% post-emergence herbicidal effect against Amaranthus retroflexus and Chenopodium album at a concentration of 250 g/ha. nih.gov Similarly, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have shown good inhibitory effects on broadleaf weeds, with several achieving 100% inhibition of Amaranthus retroflexus L (AL). nih.gov

Selectivity towards crop plants (e.g., barley, wheat)

The selectivity of herbicides is crucial for their practical application in agriculture. Studies on various herbicides have shown that it is possible to achieve weed control without causing significant harm to crops like maize. weedcontroljournal.org For instance, certain herbicides applied post-emergence are selective for maize, not affecting yield components. weedcontroljournal.org

In the context of grain legumes, research has identified herbicides that can control broadleaf weeds without significant phytotoxicity to crops like vetch, pea, faba bean, and white lupine. mdpi.com For example, benfluralin (B1667989) has been found to result in high grain yields for all four of these legume crops. mdpi.com The selectivity of pre-emergence herbicides has also been evaluated for forage grasses, with some showing high selectivity for Brachiaria brizantha and Brachiaria decumbens. awsjournal.org

Corrosion Inhibition

The application of this compound and its derivatives extends to industrial uses, particularly in the prevention of corrosion.

Application for mild steel in acidic solutions

Corrosion of mild steel in acidic environments is a significant industrial problem. peacta.org Organic compounds containing heteroatoms like nitrogen and oxygen, such as nicotinic acid derivatives, are effective corrosion inhibitors. peacta.org For instance, 4(N,N-dimethylamino) benzaldehyde (B42025) nicotinic acid hydrazone has been investigated as a corrosion inhibitor for mild steel in 1 M HCl, showing increased inhibition efficiency with higher concentrations. acs.org This compound acts as a mixed-type corrosion inhibitor. acs.org

Similarly, benzyl (B1604629) nicotinate (B505614) has been shown to inhibit the corrosion of cold-rolled steel in 1 M HCl. peacta.org Its inhibition efficiency increases with concentration but decreases with a rise in temperature. peacta.org The investigation of nicotinamide derivatives on mild steel in 0.5 M HCl also demonstrated that these compounds act as mixed-type inhibitors, suppressing both anodic and cathodic processes. researchgate.net

Adsorption behavior and mechanism

The effectiveness of these compounds as corrosion inhibitors is due to their adsorption onto the metal surface. The adsorption of 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone on mild steel is a spontaneous process that follows the Langmuir adsorption isotherm. acs.org The adsorption of nicotinic acid on a passive iron surface involves chemisorption, where the organic molecules attach to the film surface. pku.edu.cn

Electrochemical studies reveal that the adsorption of these inhibitors leads to an increase in charge transfer resistance and a decrease in double-layer capacitance. researchgate.netnih.gov The adsorption of benzyl nicotinate on cold-rolled steel also follows the Langmuir adsorption isotherm. peacta.org The process is generally characterized by the formation of a protective layer on the metal surface, which is a combination of physical and chemical interactions. mdpi.com The negative values of the standard free energy of adsorption (ΔG°ads) indicate a spontaneous adsorption process. nih.govmdpi.com

Potential Therapeutic Applications of Nicotinic Acid Derivatives

Role in metabolism as Vitamin B3/Niacin

Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient for human health. wikipedia.orgnih.gov Its derivatives are precursors to the essential coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). wikipedia.orgkcl.ac.uk These coenzymes are integral to numerous metabolic processes. wikipedia.orgkcl.ac.uk

NAD is crucial for catabolic reactions involving fats, carbohydrates, proteins, and alcohol. It also plays a significant role in cell signaling and the repair of DNA. wikipedia.org NADP is primarily involved in anabolic reactions, such as the synthesis of fatty acids and cholesterol. wikipedia.org The body can synthesize niacin from the amino acid tryptophan. wikipedia.orgmedscape.com Foods rich in tryptophan, like dairy products, can help compensate for insufficient dietary niacin intake. msdmanuals.com

The various forms of vitamin B3, including nicotinic acid and nicotinamide, are converted in the body to NAD. wikipedia.org The liver converts nicotinamide to NAD for storage. wikipedia.org When needed, the liver hydrolyzes NAD into nicotinamide and nicotinic acid, which are then transported to various tissues to be reconverted into NAD to function as an enzyme cofactor. wikipedia.org Organs with high energy demands or rapid cell turnover, such as the brain, gut, and skin, are particularly susceptible to niacin deficiency. wikipedia.org

Association with pellagra disease and copper levels

Pellagra is a systemic disease resulting from a deficiency of niacin (vitamin B3). wikipedia.orgdermnetnz.org The condition is famously characterized by the "four Ds": dermatitis, diarrhea, dementia, and, if left untreated, death. dermnetnz.org The name "pellagra" originates from Italian, meaning "rough skin," which refers to the skin-related symptoms of the disease. dermnetnz.org

Primary pellagra arises from a diet lacking sufficient niacin and tryptophan. wikipedia.org This is particularly common in regions where maize (corn) is a dietary staple. msdmanuals.comdermnetnz.org While corn contains niacin, it is in a bound form that is not readily absorbed by the gastrointestinal tract unless it has been treated with an alkali solution. msdmanuals.com Additionally, the protein in corn is low in tryptophan, an amino acid the body can convert to niacin. medscape.commsdmanuals.com

Secondary pellagra can occur even with adequate dietary intake due to factors that impair the body's ability to utilize niacin. These can include chronic diarrhea, inflammatory bowel disease, and chronic alcohol abuse. medscape.comdermnetnz.org Historically, the work of Conrad Arnold Elvehjem was pivotal in identifying nicotinic acid as the factor that prevents "black tongue" in dogs, a condition analogous to pellagra in humans, and in establishing copper as an essential nutrient. nih.gov

Respiratory stimulant properties of derivatives (e.g., N,N-diethylnicotinamide)

N,N-diethylnicotinamide, also known as Nikethamide, is a nicotinic acid derivative recognized for its stimulant effects, particularly on the respiratory system. medchemexpress.comtargetmol.com It has been historically used as a medical countermeasure for tranquilizer overdoses and in the research of respiratory failure. targetmol.comchemicalbook.com Nikethamide functions as a central respiratory stimulant. medchemexpress.comchemicalbook.com

Research in animal models has shown that nikethamide-stimulated respiration can have a positive impact on recovery after certain types of irradiation and can increase survival rates in mice with acute microwave lesions. medchemexpress.com While it was once widely known under the trade name Coramine, its use for some indications is now considered to be of limited value and potentially dangerous. targetmol.com

Retinoid X receptor (RXR) agonism and antagonism

Retinoid X receptors (RXRs) are nuclear receptors that play a crucial role in gene expression. nih.govwikipedia.org They can form homodimers or heterodimers with other nuclear receptors. wikipedia.org RXRs are considered promising targets for drug discovery due to their biological activities. nih.gov There are three types of RXRs: alpha, beta, and gamma. wikipedia.orgtocris.com

RXR agonists are compounds that activate these receptors. They are being investigated for the treatment of various conditions, including cancer and metabolic diseases. nih.gov The development of potent and subtype-selective RXR agonists is an active area of research. nih.gov For instance, the compound 6-[N-ethyl-N-(3-isopropoxy-4-isopropylphenyl)amino]nicotinic acid (NEt-3IP) has been identified as a potent and selective RXRα/β-dual agonist. nih.gov

Conversely, RXR antagonists are compounds that block the activity of these receptors. nih.gov The discovery of potent RXR antagonists is also of significant interest. For example, 6-[N-ethyl-N-(5-isobutoxy-4-isopropyl-2-(E)-styrylphenyl)amino]nicotinic acid is a potent RXR antagonist that is structurally similar to the RXR full agonist NEt-3IB. nih.gov The common structure of RXR agonists typically consists of a hydrophobic part, an acidic part (which can be a nicotinic acid moiety), and a linker. mdpi.com

Amino acid salts of nicotinic acid mononucleotide as anti-aging agents

Research into anti-aging therapies has explored agents that can boost the levels of nicotinamide adenine dinucleotide (NAD+). google.com NAD+ is a critical component of cellular processes that support various metabolic functions. google.com There is growing evidence that interventions using NAD+ intermediates can help restore NAD+ levels and potentially mitigate physiological decline associated with aging. google.com

Nicotinamide mononucleotide (NMN), a bioactive nucleotide derivative of nicotinic acid, is a precursor for the biosynthesis of NAD+. nih.govbiofortisresearch.com Supplementation with NMN has been shown in studies to increase NAD+ concentration and may help alleviate age-related issues such as oxidative stress, DNA damage, and neurodegeneration. nih.gov

A patent application describes amino acid salts of nicotinic acid mononucleotides and nicotinamide mononucleotides for use in treating disorders and diseases associated with aging and deficiencies in NAD+. google.com These salts are proposed as a way to address the decline in NAD+ levels that occurs with age. google.comgoogle.com

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. nih.gov These methods allow for the precise prediction of structural and electronic features, including optimized geometry, molecular orbital energies, and charge distributions. dntb.gov.uanih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the distribution of electrons across that structure. Computational methods can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dntb.gov.uaaimspress.com These sites are critical for molecular recognition, predicting how the molecule might interact with biological receptors or enzymes. aimspress.com

Table 1: Representative Mulliken Atomic Charges for Key Atoms in a Nicotinic Acid Derivative (Note: This table is illustrative, based on general principles of similar compounds, as specific data for 5-(Dimethylamino)nicotinic Acid is not available.)

| Atom | Functional Group | Representative Charge (a.u.) | Implication |

|---|---|---|---|

| O1 | Carboxylic Acid (C=O) | -0.35 | Potential Hydrogen Bond Acceptor |

| O2 | Carboxylic Acid (O-H) | -0.34 | Potential Hydrogen Bond Donor/Acceptor |

| N1 | Pyridine (B92270) Ring | -0.27 | Potential Hydrogen Bond Acceptor, Site of Interaction |

| N2 | Dimethylamino Group | +0.17 | Electron Donating Center |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govresearchgate.net

A small energy gap suggests that a molecule is more reactive and can be easily excited, indicating a higher potential for intramolecular charge transfer. nih.gov In the context of this compound, the electron-donating dimethylamino group would likely raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group and the pyridine ring would influence the LUMO energy. Calculations on similar molecules show that such substitutions can significantly lower the energy gap, enhancing the molecule's potential as a candidate for various applications, including nonlinear optics and photovoltaics. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Values are conceptual examples based on related compounds to illustrate the principles of HOMO-LUMO analysis.)

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.8 | Ability to donate electrons |

| ELUMO | -2.1 | Ability to accept electrons |

| Energy Gap (ΔE) | 3.7 | Indicator of chemical reactivity and stability |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein or enzyme of therapeutic interest. nih.gov This method is vital in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

Cyclooxygenase-2 (COX-2) is a well-established enzyme target for anti-inflammatory drugs. Molecular docking studies can simulate the binding of ligands like this compound into the active site of COX-2. These simulations predict the binding affinity, typically reported as a negative free energy of binding (ΔG in kcal/mol), where a more negative value indicates a stronger, more stable interaction. nih.gov

The active site of COX-2 contains key amino acid residues, such as TYR 385 and SER 530, that are critical for ligand binding. Docking simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and these residues. For a molecule like this compound, the carboxylic acid group could potentially form hydrogen bonds with residues in the active site, while the pyridine ring and dimethylamino group could engage in other stabilizing interactions. Comparing the predicted binding affinity of a novel compound to that of known inhibitors, like Celecoxib, allows for an initial assessment of its potential efficacy. researchgate.net

Table 3: Example Molecular Docking Results against COX-2 (Note: This data is hypothetical and serves to illustrate the output of a typical molecular docking study.)

| Compound | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -8.5 | TYR 385, SER 530, ARG 120 |

| Nicotinic Acid | -6.2 | SER 530, ARG 120 |

| Celecoxib (Reference) | -12.6 | TYR 385, ARG 513, HIS 90 |

Vibrational and Conformational Studies

A molecule is not a rigid structure but can exist in various conformations, each with a different potential energy. A Potential Energy Surface (PES) is a multi-dimensional map that relates the energy of a molecule to its geometry. nih.govunimi.it For this compound, rotations around the C-C bond linking the carboxylic acid group to the pyridine ring and the C-N bond of the dimethylamino group can lead to different conformers.

By performing PES calculations, researchers can identify the most stable, low-energy conformations (global and local minima) and the energy barriers required to transition between them (saddle points). researchgate.netrug.nl This information is crucial for understanding which conformer is likely to be present under physiological conditions and which shape is responsible for its biological activity. Studies on nicotinic acid have identified several stable conformers based on the orientation of the COOH group relative to the ring's nitrogen atom. jocpr.com A similar analysis for this compound would provide fundamental insights into its structural dynamics.

Table 4: Illustrative Relative Energies of Conformers from a Potential Energy Surface Scan (Note: This table is a conceptual representation of PES calculation results.)

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| 1 | 0° | 5.2 | Transition State |

| 2 | 60° | 1.5 | Local Minimum |

| 3 | 120° | 4.8 | Transition State |

| 4 | 180° | 0.0 | Global Minimum (Most Stable) |

Compound List

| Compound Name |

|---|

| 2-aminonicotinic acid |

| This compound |

| 5-Bromonicotinic acid |

| Celecoxib |

| Nicotinic acid |

Analytical Methodologies for Nicotinic Acid and Derivatives

Chromatographic Techniques

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of nicotinic acid and its derivatives in various matrices, from pharmaceutical formulations to biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nicotinic acid and related compounds due to its high resolution, sensitivity, and speed.

HPLC coupled with an ultraviolet (UV) detector is a common method for the analysis of nicotinic acid and its derivatives, as these compounds typically possess chromophores that absorb UV light. The selection of the detection wavelength is crucial for sensitivity and is generally set at the wavelength of maximum absorbance of the analyte. For nicotinic acid, detection is often performed around 260 nm. nih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724), is optimized to achieve good separation of the target analyte from other components in the sample. nih.gov

A variety of stationary phases can be employed, with reversed-phase columns, such as C18, being the most common for the separation of these polar compounds. sielc.com For instance, a study on the separation of water-soluble vitamins utilized a C18 column with a gradient elution of methanol and a phosphate (B84403) buffer to resolve nicotinic acid and nicotinamide (B372718). nih.gov

Table 1: Exemplary HPLC-UV Conditions for Nicotinic Acid and Related Compounds

| Parameter | Condition | Reference |

| Column | C18 | sielc.com |

| Mobile Phase | Methanol/Phosphate Buffer | nih.gov |

| Detection | UV at ~260 nm | nih.gov |

| Analytes | Nicotinic Acid, Nicotinamide | nih.govnih.gov |

Note: These conditions are for nicotinic acid and related compounds and would require optimization for 5-(Dimethylamino)nicotinic Acid.

For higher selectivity and sensitivity, especially in complex matrices like biological fluids, HPLC is often coupled with a mass spectrometer (MS). HPLC-MS combines the separation power of HPLC with the mass-analyzing capability of MS, allowing for the identification and quantification of compounds based on their mass-to-charge ratio (m/z). This technique is particularly useful for the analysis of metabolites of nicotinic acid. researchgate.net

In a typical HPLC-MS/MS method for nicotinic acid and its metabolites, such as nicotinuric acid, electrospray ionization (ESI) is a commonly used ionization source. nih.gov The analytes are first separated on an HPLC column and then introduced into the mass spectrometer. Multiple reaction monitoring (MRM) is often employed for quantification, providing high specificity by monitoring a specific precursor ion and its characteristic product ion. researchgate.net

Table 2: Illustrative HPLC-MS/MS Parameters for Nicotinic Acid Metabolites

| Parameter | Condition | Reference |

| Ionization | Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Analytes | Nicotinic Acid, Nicotinuric Acid | nih.gov |

Note: These parameters are for nicotinic acid metabolites and would need to be adapted for this compound.

To enhance the detection of nicotinic acid and its derivatives, particularly in food and biological samples, post-column photochemical derivatization can be employed. This technique involves irradiating the column effluent with UV light, which converts the non-fluorescent or weakly fluorescent analytes into highly fluorescent products. These products are then detected by a fluorescence detector, leading to improved sensitivity and selectivity.

A European Committee for Standardization (CEN) approved method for the determination of vitamin B3 in foodstuffs utilizes this approach. pickeringlabs.com After separation on an HPLC column, nicotinic acid and nicotinamide are photochemically derivatized to fluorescent compounds and detected. pickeringlabs.com

For the analysis of ionic or highly polar compounds like nicotinic acid, ion-pair chromatography is a valuable technique. It involves the addition of an ion-pairing reagent to the mobile phase. This reagent, which has a charge opposite to that of the analyte, forms a neutral ion pair with the analyte. This neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention and improved separation.

An ion-pair reversed-phase HPLC method has been developed for the rapid separation and sensitive quantitation of nicotinic acid and nicotinamide in biological samples. This method utilized tetrabutylammonium (B224687) phosphate as the ion-pairing reagent.

Thin Layer Chromatography (TLC)